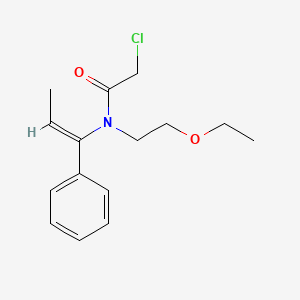
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide is an organic compound that belongs to the class of amides This compound features a chloro group, an ethoxyethyl group, and a phenylprop-1-enyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-ethoxyethanol, and 1-phenylprop-1-ene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.
Step-by-Step Synthesis: The process may involve multiple steps, including nucleophilic substitution, condensation, and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It could be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins.
Pathways: It may influence biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide: can be compared with other amides, such as N-phenylacetamide or N-ethylacetamide.
Unique Features: The presence of the chloro, ethoxyethyl, and phenylprop-1-enyl groups distinguishes it from other similar compounds.
Highlighting Uniqueness
Structural Differences: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.
Applications: Its specific structure may make it suitable for particular applications that other similar compounds cannot fulfill.
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C15H20ClNO2/c1-3-14(13-8-6-5-7-9-13)17(15(18)12-16)10-11-19-4-2/h3,5-9H,4,10-12H2,1-2H3/b14-3- |
InChI Key |
PZIMAGUZSAVMKB-BNNQUZSASA-N |
Isomeric SMILES |
CCOCCN(C(=O)CCl)/C(=C\C)/C1=CC=CC=C1 |
Canonical SMILES |
CCOCCN(C(=O)CCl)C(=CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















